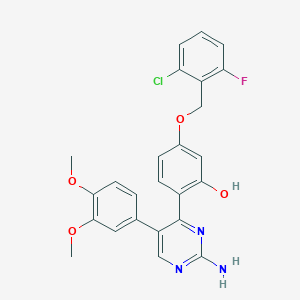
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H21ClFN3O4 and its molecular weight is 481.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, mechanism of action, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimidine core followed by the introduction of functional groups such as amino and dimethoxyphenyl groups. The final step often includes attaching the chlorobenzyl moiety via etherification.
Synthetic Route Overview:
- Formation of Pyrimidine Core : Utilizing starting materials that include substituted phenols and amino acids.
- Introduction of Functional Groups : Employing reactions like Suzuki–Miyaura coupling to introduce various substituents.
- Final Etherification : Attaching the chlorobenzyl group to form the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups such as amino and phenolic moieties facilitates hydrogen bonding and enhances binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis |
| HT-29 (Colon) | 35.4 | Inhibition of cell cycle progression |
| A549 (Lung) | 40.1 | Modulation of signaling pathways |
The compound's efficacy against MDA-MB-231 cells was particularly notable, with an IC50 value indicating significant cytotoxicity .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on structure-activity relationship (SAR) analyses.
Case Studies
-
Study on MDA-MB-231 Cells :
- A recent investigation assessed the cytotoxic effects of several pyrimidine derivatives, including our compound. The study found that it significantly reduced cell viability at concentrations as low as 25 μM.
- Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation.
-
HT-29 Colon Cancer Study :
- In another study focusing on colon cancer cells, treatment with the compound resulted in a marked decrease in cell proliferation and induced G0/G1 phase arrest.
- The compound's anti-proliferative effects were attributed to its ability to inhibit cyclin-dependent kinases.
属性
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O4/c1-32-22-9-6-14(10-23(22)33-2)17-12-29-25(28)30-24(17)16-8-7-15(11-21(16)31)34-13-18-19(26)4-3-5-20(18)27/h3-12,31H,13H2,1-2H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAEEHHLMRGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













